1H-Isoindole, 2,3-dihydro-5-methoxy-2-(phenylmethyl)-
Description
The compound "1H-Isoindole, 2,3-dihydro-5-methoxy-2-(phenylmethyl)-" is a dihydroisoindole derivative featuring a methoxy group at position 5 and a benzyl (phenylmethyl) substituent at position 2. The dihydro modification reduces one double bond in the isoindole core, enhancing stability while retaining reactivity for functionalization. This structure is commonly explored in medicinal and synthetic chemistry due to its versatility in forming hydrogen bonds (via the methoxy group) and hydrophobic interactions (via the benzyl group) .
Properties
Molecular Formula |
C16H15NO |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-benzyl-5-methoxyisoindole |
InChI |
InChI=1S/C16H15NO/c1-18-16-8-7-14-11-17(12-15(14)9-16)10-13-5-3-2-4-6-13/h2-9,11-12H,10H2,1H3 |
InChI Key |
FXKZYZUWYRSIHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CN(C=C2C=C1)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Experimental Highlights:
- Reagents: α,α′-dibromo-o-xylene, benzyl amine, sodium hydroxide (1.2 equivalents)
- Solvent: Dioxane
- Temperature: Ambient (room temperature)
- Reaction time: 30 minutes to 1 hour
- Purification: Column chromatography on silica gel
- Characterization: 1H and 13C NMR, mass spectrometry, melting point determination
Proposed Mechanism:
The reaction likely proceeds via nucleophilic substitution of the bromine atoms by the amine, followed by intramolecular cyclization to form the dihydroisoindole ring system (Scheme I in the original study). This method is notable for being a single-step, catalyst-free process under mild conditions, making it economically and technically attractive.
| Parameter | Details |
|---|---|
| Starting materials | α,α′-dibromo-o-xylene, benzyl amine |
| Base | Sodium hydroxide (NaOH) |
| Solvent | Dioxane |
| Temperature | Room temperature |
| Reaction time | 30–60 minutes |
| Yield | Up to 88% |
| Purification method | Silica gel column chromatography |
| Characterization | 1H NMR, 13C NMR, MS |
One-Pot Synthesis via N-Substituted 2,N-Dilithiobenzamides and Isothiocyanates
Another advanced method involves the generation of N-substituted 2,N-dilithiobenzamides by treating N-substituted benzamides with two equivalents of butyllithium at low temperature (–78 °C), followed by reaction with isothiocyanates. The intermediate undergoes spontaneous cyclization upon aqueous workup to yield 2-substituted 3-thioxo-2,3-dihydro-1H-isoindol-1-ones.
Though this method is more commonly applied to synthesize thioxo-isoindolinones rather than methoxy-substituted isoindoles, it demonstrates the versatility of lithiation and cyclization strategies for isoindole derivatives.
Experimental Conditions:
- Starting materials: N-substituted benzamides, alkyl or aryl isothiocyanates
- Lithiation: Butyllithium (2 equiv) in THF at –78 °C to 0 °C
- Workup: Saturated aqueous NH4Cl
- Yield: Moderate to good (e.g., 56% for certain derivatives)
- Purification: Silica gel chromatography
This approach is suitable for derivatives where sulfur-containing heterocycles are targeted, and it proceeds under relatively mild conditions compared to traditional thionation reagents.
| Parameter | Details |
|---|---|
| Starting materials | N-substituted benzamides, isothiocyanates |
| Base | Butyllithium (2 equivalents) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | –78 °C to 0 °C |
| Reaction time | Variable, typically hours |
| Yield | Around 56% (varies by substrate) |
| Purification method | Silica gel chromatography |
Other Synthetic Routes and Considerations
- Borane-THF reduction of phthalimide derivatives : This classical reduction method converts phthalimides to isoindolines but often involves multiple steps and less mild conditions.
- Metal-catalyzed cyclizations : Transition metal complexes such as Cp*Ir or nickel catalysts have been employed for cycloaddition and N-heterocyclization to form isoindoline frameworks with good selectivity.
- Pictet-Spengler cyclization : Utilized for constructing isoindole skeletons through acid-catalyzed cyclization of β-arylethylamines with aldehydes, though less commonly applied to methoxy-substituted derivatives.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range |
|---|---|---|---|---|
| α,α′-Dibromo-o-xylene + Benzyl amine + NaOH | Dioxane, RT, 30-60 min | Single-step, catalyst-free, mild | Limited to primary amines | Up to 88% |
| N-Substituted 2,N-dilithiobenzamides + Isothiocyanates | Butyllithium, THF, –78 °C to 0 °C, aqueous workup | One-pot, mild, versatile for thioxo derivatives | Requires low temperature, sensitive reagents | ~56% |
| Borane-THF reduction of phthalimides | Borane-THF, multiple steps | Classical method | Multi-step, harsher conditions | Variable |
| Metal-catalyzed N-heterocyclization | Cp*Ir, Ni catalysts | High selectivity, catalytic | Requires metal catalysts | Variable |
| Pictet-Spengler cyclization | Acid catalysis | Well-known cyclization | Less common for methoxy derivatives | Variable |
Research Findings and Analytical Data
- The α,α′-dibromo-o-xylene method yields products confirmed by 1H and 13C NMR spectroscopy, showing characteristic signals for the dihydroisoindole ring and substituents (e.g., methoxy and benzyl groups). Mass spectrometry confirms molecular weights consistent with the target compounds.
- Reaction monitoring by thin-layer chromatography (TLC) confirms rapid conversion without side products.
- The reaction conditions are mild enough to tolerate various substituents on the amine, allowing structural diversity.
- The lithiation/isothiocyanate approach, while more complex, enables access to sulfur-containing isoindole derivatives with potential medicinal applications.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-methoxyisoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindoline-1,3-dione derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Isoindoline-1,3-dione derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted isoindoline derivatives.
Scientific Research Applications
2-Benzyl-5-methoxyisoindoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors and enzymes.
Industry: Utilized in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 2-Benzyl-5-methoxyisoindoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may interact with dopamine receptors, influencing neurotransmission and potentially offering therapeutic benefits in neurological disorders .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs differing in substituents, synthetic routes, and physicochemical properties.
Table 1: Structural and Physicochemical Comparisons
Substituent Effects on Reactivity and Stability
- Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group (OCH₃) in the target compound donates electrons via resonance, increasing electron density at C4. This contrasts with the nitro group (NO₂) in 5-nitroisoindoline, which withdraws electrons, making the ring less reactive toward electrophilic substitution . Amino groups (e.g., ZHAWOC6017) provide stronger electron donation than methoxy, enhancing nucleophilicity and hydrogen-bonding capacity .
Steric and Hydrophobic Effects :
- The benzyl group at position 2 in the target compound introduces steric bulk and lipophilicity, comparable to fluorobenzyl analogs (e.g., ZHAWOC6017 and ZHAWOC1246). Fluorine substituents further modulate electronic properties and metabolic stability .
Biological Activity
1H-Isoindole, 2,3-dihydro-5-methoxy-2-(phenylmethyl)-, also known as 2-benzyl-5-methoxyisoindoline, is an organic compound with the molecular formula C16H17NO. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
| Property | Value |
|---|---|
| Molecular Formula | C16H17NO |
| Molecular Weight | 237.30 g/mol |
| IUPAC Name | 2-benzyl-5-methoxyisoindole |
| InChI Key | FXKZYZUWYRSIHI-UHFFFAOYSA-N |
| CAS Number | 127168-89-2 |
Biological Activity Overview
Research indicates that 1H-Isoindole derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that isoindole derivatives possess significant antimicrobial properties against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and Escherichia coli. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA .
- Anti-inflammatory Effects : The compound has been evaluated for its inhibition of cyclooxygenase (COX) enzymes. In particular, it has shown selective inhibition of COX-2 over COX-1, which is relevant for developing non-steroidal anti-inflammatory drugs (NSAIDs) with fewer gastrointestinal side effects .
- Anticancer Properties : Research indicates that certain isoindole derivatives exhibit antiproliferative effects against various cancer cell lines. Compounds tested have shown significant cytotoxicity, suggesting potential applications in cancer therapy .
The biological activity of 1H-Isoindole is largely attributed to its ability to interact with specific molecular targets. For instance:
- Cyclooxygenase Inhibition : The isoindoline structure allows for binding at the COX enzyme's active site, where it can modulate inflammatory responses. The binding interactions involve hydrogen bonds and π-π stacking with amino acid residues in the COX enzyme .
- Cellular Interaction : The compound may influence neurotransmitter systems by interacting with dopamine receptors, potentially offering therapeutic benefits in neurological disorders.
Study on Antimicrobial Activity
A recent study evaluated various isoindole derivatives for their antimicrobial efficacy against multiple pathogens. Notably:
- Compound A showed an MIC of 3.90 μg/mL against Staphylococcus aureus.
- Compound B exhibited strong activity against Candida albicans with a similar MIC profile .
Study on COX Inhibition
In a comparative study analyzing COX inhibition:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
